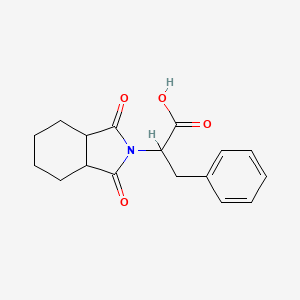![molecular formula C23H17N3O6 B5085983 5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 340301-06-6](/img/structure/B5085983.png)
5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinethione derivatives, including compounds with nitrophenyl and furyl groups, involves intricate chemical processes. Studies on nitrofuran derivatives highlight the synthesis through the condensation of nitro-furaldehyde with active methyl groups of pyrimidines, showing the complexity and specificity of reactions required to produce such compounds (Fujita et al., 1965). Additionally, synthesis methods have evolved to include more efficient and green approaches, demonstrating the ongoing development in this area of chemistry (Barakat et al., 2015).
Molecular Structure Analysis
X-ray crystallography has been pivotal in determining the molecular structure of pyrimidinethione derivatives. The crystal structure analysis reveals crucial details about the conformation and orientation of functional groups, such as nitrophenyl substituents, and their impact on the molecule's overall geometry. For instance, studies have detailed the monoclinic and triclinic space groups of similar compounds, providing insights into the conformational preferences and structural stability of these molecules (Mohan et al., 2003).
Chemical Reactions and Properties
Pyrimidinethione derivatives engage in a variety of chemical reactions, reflecting their reactive nature and the influence of substituents on their chemical behavior. The synthesis of novel derivatives often involves multiple steps, including acylation and cycloaddition reactions, highlighting the compounds' versatility and potential for generating diverse derivatives with tailored properties (Steinlin & Vasella, 2009).
Physical Properties Analysis
The physical properties of pyrimidinethione derivatives, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. Crystallographic studies provide valuable data on the compounds' solid-state characteristics, including lattice parameters and conformation, which are essential for understanding their physical behavior (Belsky et al., 2003).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with other molecules, are influenced by the presence and position of functional groups. Spectroscopic methods, such as IR and NMR, alongside computational studies, play a crucial role in elucidating these properties, offering insights into the electronic structure and potential reaction pathways (Michalski et al., 2013).
Propiedades
IUPAC Name |
(5Z)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-13-4-3-5-15(10-13)25-22(28)19(21(27)24-23(25)29)12-17-7-9-20(32-17)18-8-6-16(26(30)31)11-14(18)2/h3-12H,1-2H3,(H,24,27,29)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWHZXAVGAFSAV-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5085918.png)
![1-(4-methoxyphenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5085927.png)
![N-(4-acetyl-5-methyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5085935.png)
![propyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5085938.png)
![10-bromo-3-(propylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5085950.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B5085953.png)
![N,N-diethyl-N'-(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5085954.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5085974.png)
![2-(3-fluorophenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B5085978.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5085998.png)
![N-[2-(2-cyclododecylidenehydrazino)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5086004.png)
![ethyl 3-(4-bromo-2-fluorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5086005.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5086008.png)